Cas no 1805265-32-0 (2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride)

2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride structure
1805265-32-0 structure
Product name:2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride
CAS No:1805265-32-0
MF:C8H6BrClF3NO
MW:304.491550922394
CID:4981899

2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride
    • Inchi: 1S/C8H6BrClF3NO/c9-5-2-1-4(3-10)6(14)7(5)15-8(11,12)13/h1-2H,3,14H2
    • InChI Key: NGRIWJAAYVEYLY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CCl)=C(C=1OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.2

2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010536-1g
2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride
1805265-32-0 97%
1g
1,490.00 USD 2021-06-25

Additional information on 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride

Professional Introduction to 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl Chloride (CAS No. 1805265-32-0)

2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride, with the chemical formula C₈H₅BrClF₃NO₂, is a significant compound in the field of pharmaceutical and chemical research. This compound belongs to the class of aryl benzyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group (–NH₂), a bromo substituent (–Br), and a trifluoromethoxy group (–OCHF₃), makes it a versatile building block for medicinal chemists and synthetic organic chemists.

The CAS number 1805265-32-0 uniquely identifies this compound and ensures consistency in its referencing across scientific literature and databases. This numbering system is crucial for researchers to accurately locate and verify the properties of chemical substances. The name 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride provides a detailed structural description, highlighting its molecular architecture and the positions of substituents on the benzene ring. This level of specificity is essential for ensuring the correct synthesis and application of the compound in various chemical reactions.

One of the most notable features of this compound is its potential as a precursor in the synthesis of pharmaceutical agents. The amino group can participate in various coupling reactions, such as amide or urea bond formations, which are common in drug development. Additionally, the bromo substituent allows for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl groups into the molecule. The trifluoromethoxy group is particularly interesting due to its ability to modulate metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.

Recent research has highlighted the importance of aryl benzyl chlorides in the development of novel therapeutic agents. For instance, studies have demonstrated their utility in synthesizing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The structural features of 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride make it an attractive candidate for designing molecules that interact with specific biological targets. The fluorine atoms in the trifluoromethoxy group contribute to lipophilicity and can enhance binding interactions with protein receptors, thereby improving drug efficacy.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The unique electronic properties conferred by the fluorine substituents can be leveraged in the development of advanced materials with tailored optical and electronic characteristics. Furthermore, the reactivity of the chloro group allows for further derivatization, enabling the creation of novel compounds with potential applications in crop protection.

The synthesis of 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride typically involves multi-step organic reactions starting from commercially available aromatic precursors. Key steps often include halogenation, nucleophilic substitution, and protection-deprotection strategies to introduce the desired functional groups at specific positions on the benzene ring. The use of high-purity reagents and controlled reaction conditions is essential to achieve optimal yields and minimize side products.

From a safety perspective, handling this compound requires adherence to standard laboratory protocols to ensure worker safety. While it is not classified as a hazardous material under typical storage conditions, proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during manipulation. Good ventilation and away-from-food storage are also recommended practices.

The growing interest in fluorinated compounds stems from their favorable pharmacokinetic properties. The presence of fluorine atoms can significantly influence metabolic pathways, leading to increased bioavailability and prolonged half-life of drugs. This has made fluorine-containing molecules highly sought after in modern drug discovery programs. The trifluoromethoxy group, in particular, has been extensively studied for its ability to enhance binding affinity and resistance to enzymatic degradation.

In conclusion, 2-Amino-4-bromo-3-(trifluoromethoxy)benzyl chloride (CAS No. 1805265-32-0) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with enhanced biological activity. As research continues to uncover new uses for fluorinated compounds, this benzyl chloride derivative is likely to remain a key player in chemical innovation.

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